

# Protocol for Chlortoluron residue analysis in cereals

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## Compound of Interest

Compound Name: Chlortoluron

Cat. No.: B1668836

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An Application Note and Protocol for the Analysis of **Chlortoluron** Residues in Cereals

## Introduction

**Chlortoluron** is a selective herbicide widely used for the control of broad-leaved weeds and grasses in cereal crops. Monitoring its residues in cereal grains is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of **chlortoluron** residues in various cereal matrices, including wheat, barley, and oats. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle

The analytical procedure involves the extraction of **chlortoluron** from a homogenized cereal sample into an organic solvent (acetonitrile) facilitated by a salting-out effect. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

## Experimental Protocol

### Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
- Standards: **Chlortoluron** analytical standard (purity >98%).
- Reagents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, and Primary Secondary Amine (PSA) sorbent. All reagents should be of analytical grade.
- Equipment: High-speed blender or grinder, analytical balance, centrifuge capable of 4500 rpm, vortex mixer, automatic pipettes, syringes, and 0.22  $\mu\text{m}$  syringe filters.

## Standard Solution Preparation

- Stock Standard Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **chlortoluron** standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with a mixture of acetonitrile and water to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100  $\text{ng/mL}$ ).

## Sample Preparation (QuEChERS Method)

- Homogenization: Mill the cereal grain sample (e.g., wheat, barley, oats) to a fine flour.<sup>[1]</sup>
- Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Hydration: Add 10 mL of cold water to the tube and vortex for 1 minute to hydrate the sample.<sup>[1]</sup>
- Extraction:
  - Add 10 mL of acetonitrile to the tube.
  - Add a salt mixture containing 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.<sup>[1]</sup>
  - Immediately cap the tube and shake vigorously for 1 minute.

- Centrifugation: Centrifuge the tube at 4500 rpm for 10 minutes.[\[1\]](#)
- Cleanup (Dispersive SPE):
  - Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous  $\text{MgSO}_4$ .[\[1\]](#)
  - Vortex the tube for 30 seconds.
- Final Centrifugation: Centrifuge at 4500 rpm for 5 minutes.[\[1\]](#)
- Filtration and Analysis:
  - Take an aliquot of the cleaned extract and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
  - The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ ) is suitable.[\[1\]](#)
- Mobile Phase:
  - A: Water with 0.1% formic acid and 5 mM ammonium formate.[\[1\]](#)
  - B: Methanol with 0.1% formic acid.[\[1\]](#)
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the target analyte.
- Injection Volume: 2-10  $\mu\text{L}$ .
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Parameter	Setting
Ionization Mode	ESI Positive
Precursor Ion (m/z)	213.1
Product Ion 1 (m/z) - Quantifier	72.0
Collision Energy 1 (eV)	20
Product Ion 2 (m/z) - Qualifier	46.1
Collision Energy 2 (eV)	16

(Note: These are typical parameters and may require optimization on the specific instrument used).<sup>[2]</sup>

## Data Presentation

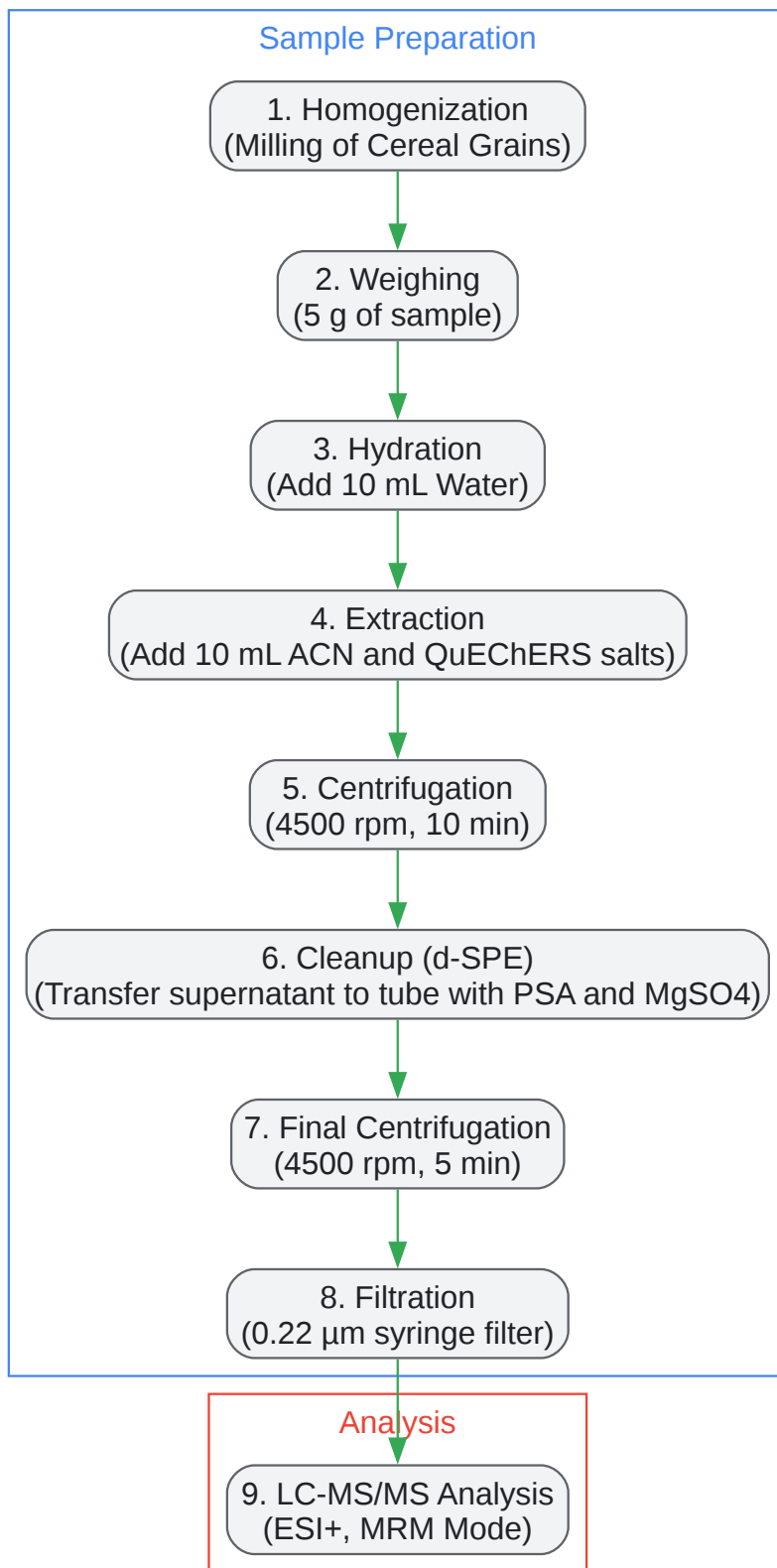
The following table summarizes the typical performance data for the analysis of **chlortoluron** in cereals using the described method. The validation of multi-residue methods in cereals has shown that good recovery and precision can be achieved.<sup>[1][3]</sup>

Cereal Matrix	Spiking Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Quantification (LOQ) (mg/kg)
Wheat	0.01	95	< 15	0.01
0.1	98	< 10		
Barley	0.01	92	< 15	0.01
0.1	96	< 10		
Oats	0.01	89	< 20	0.01
0.1	94	< 15		

Acceptable recovery is generally within the 70-120% range with an RSD of ≤20%.<sup>[1]</sup>

## Visualizations

### Experimental Workflow



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Caption: Workflow for **Chlortoluron** Residue Analysis in Cereals.

## Conclusion

The described QuEChERS extraction and cleanup method, coupled with LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of **chlortoluron** residues in a variety of cereal matrices. The method demonstrates good recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and regulatory compliance testing.

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## References

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